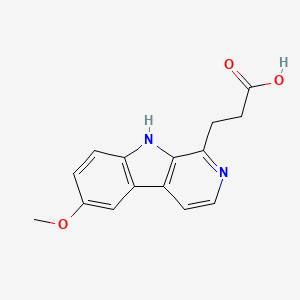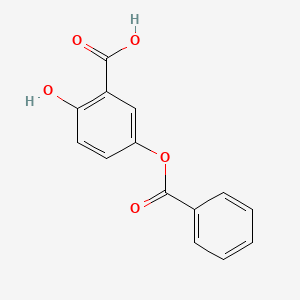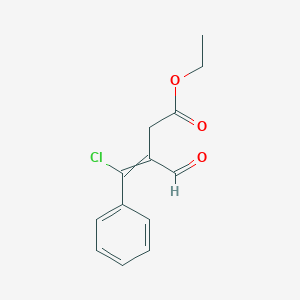![molecular formula C12H17NO B14272361 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol CAS No. 138772-39-1](/img/structure/B14272361.png)
2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is a complex organic compound with a unique structure that combines elements of cyclopentane and quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted aniline, followed by hydrogenation to introduce the octahydro functionality. The reaction conditions often require the use of catalysts like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and advanced purification techniques, such as chromatography, are essential to obtain the desired purity levels.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like Pd/C, converting quinoline derivatives back to their octahydro forms.
Substitution: Electrophilic substitution reactions are possible, especially on the quinoline ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C catalyst, under high pressure.
Substitution: Halogens (e.g., Br₂, Cl₂), sulfonyl chlorides, under controlled temperatures.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Octahydroquinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural alkaloids makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers, due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in neuropharmacology, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity.
Comparación Con Compuestos Similares
Quinoline: A parent compound with a simpler structure, lacking the octahydro functionality.
Cyclopentane: A simpler cyclic hydrocarbon, lacking the quinoline ring.
Octahydroquinoline: A similar compound with a fully hydrogenated quinoline ring but without the cyclopentane fusion.
Uniqueness: 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is unique due to its fused ring structure, combining the stability of cyclopentane with the reactivity of quinoline. This duality allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
138772-39-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[c]quinolin-4-ol |
InChI |
InChI=1S/C12H17NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h12-14H,1-7H2 |
Clave InChI |
XGJJUBIKUIAKCS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(CCC3)C(N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


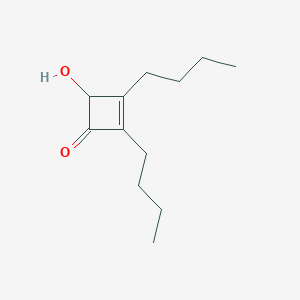
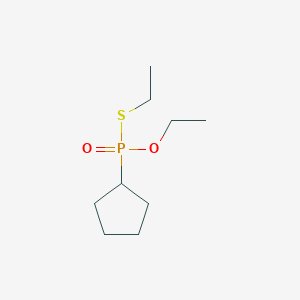
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
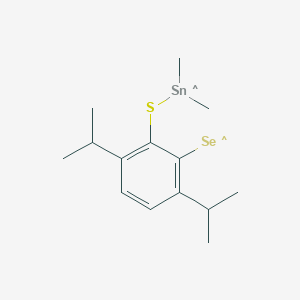
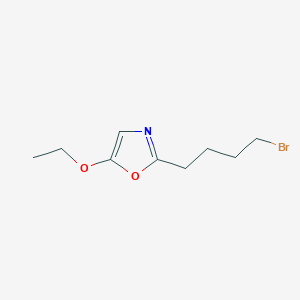
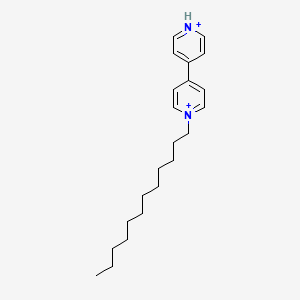
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
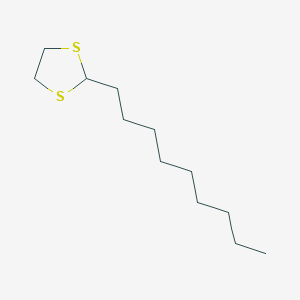
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
